molecular formula C16H14N2O2 B497002 N-(9-acetyl-9H-carbazol-3-yl)acetamide

N-(9-acetyl-9H-carbazol-3-yl)acetamide

Cat. No.: B497002
M. Wt: 266.29g/mol
InChI Key: ABSYTNMWGKZJHH-UHFFFAOYSA-N
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Description

N-(9-Acetyl-9H-carbazol-3-yl)acetamide is a carbazole-derived acetamide compound characterized by an acetyl group at the 9-position of the carbazole core and an acetamide moiety at the 3-position.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29g/mol

IUPAC Name

N-(9-acetylcarbazol-3-yl)acetamide

InChI

InChI=1S/C16H14N2O2/c1-10(19)17-12-7-8-16-14(9-12)13-5-3-4-6-15(13)18(16)11(2)20/h3-9H,1-2H3,(H,17,19)

InChI Key

ABSYTNMWGKZJHH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on the Carbazole Core Electron-Withdrawing Groups (e.g., Acetyl, Chloro): Enhance binding to enzymatic targets by increasing electrophilicity. Alkyl Groups (e.g., Ethyl, Methyl): Improve lipophilicity and membrane permeability. Ethyl-substituted carbazoles () exhibit stronger antimicrobial activity compared to unsubstituted analogs.

Acetamide Side Chain Modifications Phenoxy and Heterocyclic Moieties: Compounds with phenoxy (e.g., 2c) or quinoline-based side chains (e.g., 2n) demonstrate enhanced antimicrobial activity due to increased π-π stacking and hydrogen bonding with bacterial enzymes . Substituted Aromatic Amines: p-Tolyl and dichlorophenyl groups () influence crystal packing and solubility, which correlate with bioavailability and in vivo efficacy.

Structural Flexibility Tetrahydrocarbazole vs.

Pharmacological and Physicochemical Comparisons

  • Antimicrobial Activity: Ethyl and quinoline-substituted analogs (2c, 2n) show superior activity against Staphylococcus aureus and Candida albicans compared to methoxy- or acetyl-substituted carbazoles .
  • Cytotoxicity: Bulky substituents (e.g., quinolin-8-yloxy in 2n) reduce cytotoxicity in NIH/3T3 cells, suggesting a trade-off between activity and safety .
  • Solubility : Trichloro-acetamide derivatives () exhibit poor aqueous solubility due to strong crystallinity, whereas methoxy-carbazole analogs () show moderate solubility in polar solvents.

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